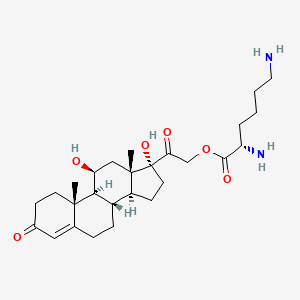

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid

描述

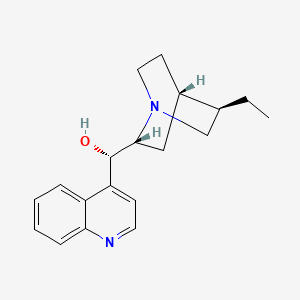

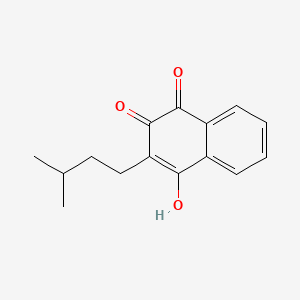

The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The “9H-Fluoren-9-yl” part of the name suggests a fluorene group, which consists of two benzene rings fused with a five-membered ring . The “3-oxo” indicates a carbonyl group (C=O), and the “hexaoxa-4-azadocosan-22-oic acid” suggests a long chain with multiple oxygen atoms and a carboxylic acid group at the end .

Chemical Reactions Analysis

Fluorene and its derivatives can undergo a variety of chemical reactions, including oxidation . The presence of the carbonyl and carboxylic acid groups also suggest that it could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Fluorene itself is a solid at room temperature, and fluorene derivatives often have high thermal stability .科研应用

Novel Fluorescence Probes for ROS Detection

The development of novel fluorescence probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs, demonstrates the application in detecting selectively highly reactive oxygen species (hROS). These probes, due to their selective fluorescence upon reaction with hROS, offer a new tool for biological and chemical applications, enabling the differentiation and specific detection of various ROS in living cells, thereby advancing our understanding of the roles of hROS and hypochlorite (−OCl) in biological systems (Setsukinai et al., 2003).

Synthesis Methodologies

The research also covers synthesis methodologies, such as the solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl (Fmoc) amino acids. This method has been significantly enhanced by introducing various solid supports, linkages, and side chain protecting groups. The Fmoc solid phase peptide synthesis methodology offers a versatile approach for synthesizing biologically active peptides and small proteins, demonstrating the crucial role of fluorene derivatives in bioorganic chemistry (Fields & Noble, 2009).

Studies on Carbocations and Polymerisation

Further research into the behavior of fluorenyl carbocations under stable ion conditions provides insights into intramolecular hydride migration and the potential for developing new synthetic pathways. This study contributes to a deeper understanding of the chemical behavior of fluorenyl derivatives and their applications in organic synthesis (Mladenova et al., 2001). Additionally, the use of (9-oxo-9H-fluoren-2-yl)-phenyl-iodonium hexafluoroantimonate(V) as a new photoinitiator for the cationic polymerization of epoxides showcases the application of fluorene derivatives in material science, offering new avenues for creating polymers with specific properties (Hartwig et al., 2001).

Safety And Hazards

未来方向

性质

IUPAC Name |

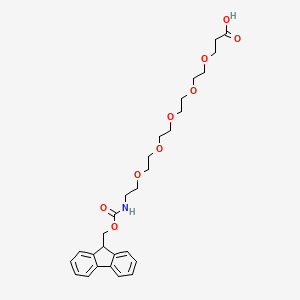

3-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO9/c30-27(31)9-11-33-13-15-35-17-19-37-20-18-36-16-14-34-12-10-29-28(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQTXZPTZPOEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19-hexaoxa-4-azadocosan-22-oic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。